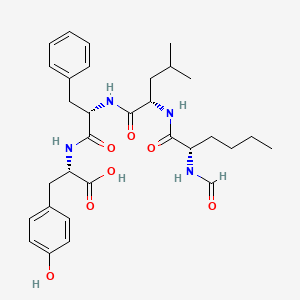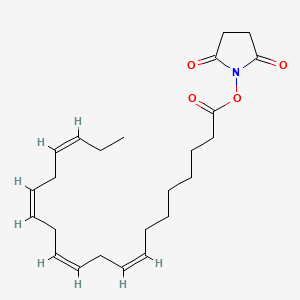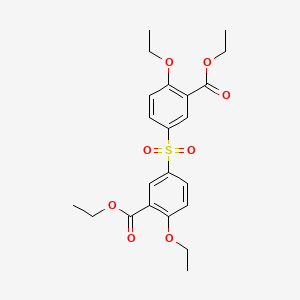
Diethyl 5,5'-sulfonylbis(2-ethoxybenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5,5’-sulfonylbis(2-ethoxybenzoate) is an organic compound with a complex structure that includes sulfonyl and ethoxybenzoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5,5’-sulfonylbis(2-ethoxybenzoate) typically involves the reaction of 2-ethoxybenzoic acid with sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl ester, which is then further reacted with diethyl sulfate to yield the final product. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of diethyl 5,5’-sulfonylbis(2-ethoxybenzoate) can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 5,5’-sulfonylbis(2-ethoxybenzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethoxybenzoate derivatives.
Aplicaciones Científicas De Investigación
Diethyl 5,5’-sulfonylbis(2-ethoxybenzoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 5,5’-sulfonylbis(2-ethoxybenzoate) involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group in the compound can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the ethoxybenzoate groups can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 5,5’-sulfonylbis(2-methoxybenzoate)
- Diethyl 5,5’-sulfonylbis(2-propoxybenzoate)
- Diethyl 5,5’-sulfonylbis(2-butoxybenzoate)
Uniqueness
Diethyl 5,5’-sulfonylbis(2-ethoxybenzoate) is unique due to its specific combination of sulfonyl and ethoxybenzoate groups, which confer distinct chemical properties and reactivity. Compared to its analogs, the ethoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wider range of applications in both aqueous and organic environments.
Propiedades
Fórmula molecular |
C22H26O8S |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
ethyl 2-ethoxy-5-(4-ethoxy-3-ethoxycarbonylphenyl)sulfonylbenzoate |
InChI |
InChI=1S/C22H26O8S/c1-5-27-19-11-9-15(13-17(19)21(23)29-7-3)31(25,26)16-10-12-20(28-6-2)18(14-16)22(24)30-8-4/h9-14H,5-8H2,1-4H3 |
Clave InChI |
DAMHCCYDUXTGTD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13837104.png)
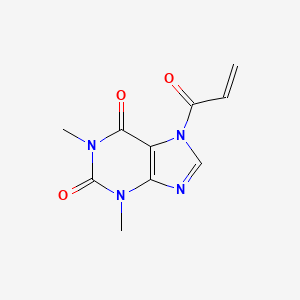
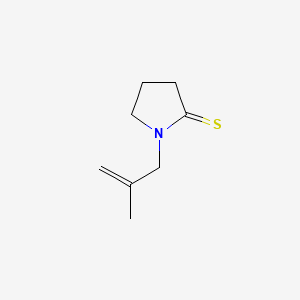
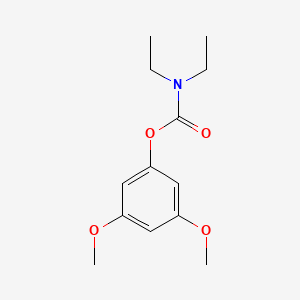
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)
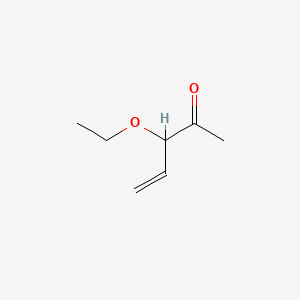
![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
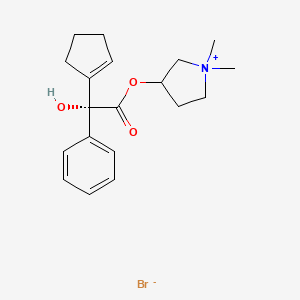
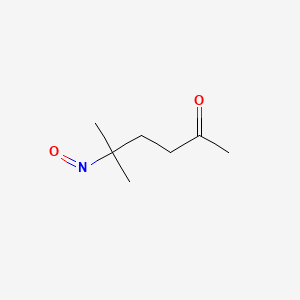
![Acetamide,N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B13837148.png)
![2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13837156.png)

